2,4-Diaminopyrimidin-5-ol dihydrochloride

Dihydrofolate Reductase Antifolate Enzyme Inhibition

Researchers face assay variability due to poor solubility of free-base pyrimidines. This dihydrochloride salt solves that: quantified 2.23 mg/mL in aqueous buffers, minimizing DMSO interference. Ideal building block for ATP-competitive kinase inhibitors (CDK, FAK) and DHFR-targeting antifolates. - Privileged scaffold with SAR flexibility - Eliminates organic solvent confounds in cell-based assays - Consistent lot-to-lot purity for medicinal chemistry programs

Molecular Formula C4H8Cl2N4O
Molecular Weight 199.04
CAS No. 141124-58-5
Cat. No. B3019883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopyrimidin-5-ol dihydrochloride
CAS141124-58-5
Molecular FormulaC4H8Cl2N4O
Molecular Weight199.04
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)O.Cl.Cl
InChIInChI=1S/C4H6N4O.2ClH/c5-3-2(9)1-7-4(6)8-3;;/h1,9H,(H4,5,6,7,8);2*1H
InChIKeyRJCJNXXYYTWFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminopyrimidin-5-ol Dihydrochloride: Kinase & Antifolate Scaffold


2,4-Diaminopyrimidin-5-ol dihydrochloride (CAS 141124-58-5) is the dihydrochloride salt form of a core 2,4-diaminopyrimidine scaffold, a heterocyclic building block widely employed in medicinal chemistry. This compound serves as a key intermediate for synthesizing potent kinase inhibitors and antifolate agents [1]. Its molecular formula is C4H8Cl2N4O with a molecular weight of 199.04 g/mol [2]. The compound is structurally characterized by a pyrimidine ring bearing amino groups at the 2- and 4-positions and a hydroxyl group at the 5-position, which is protonated as a dihydrochloride salt for enhanced solubility and stability in research settings .

Why Generic Substitution Fails: 5-Hydroxyl & Salt Form


The 2,4-diaminopyrimidine core is a privileged scaffold in drug discovery, yet subtle structural variations drastically alter target engagement, potency, and physicochemical properties. For 2,4-diaminopyrimidin-5-ol dihydrochloride, the 5-hydroxyl group is a key pharmacophoric element, enabling critical hydrogen-bonding interactions within the ATP-binding pocket of kinases or the active site of dihydrofolate reductase (DHFR) [1]. Substituting this compound with a generic 2,4-diaminopyrimidine lacking the 5-hydroxy moiety, or with a different salt form, can abolish or severely reduce target affinity [2]. Furthermore, the dihydrochloride salt form is specifically engineered to improve aqueous solubility and handling compared to the free base (2,4-diaminopyrimidin-5-ol, CAS 70035-83-5), which is crucial for reproducible in vitro assay performance . The following quantitative evidence demonstrates where these structural nuances confer a measurable advantage over close analogs or alternative scaffolds.

Quantitative Evidence Guide


DHFR Inhibition Potency

The 2,4-diaminopyrimidine scaffold, which includes the target compound as a core structural motif, is the foundation for a class of exceptionally potent dihydrofolate reductase (DHFR) inhibitors. Studies on a series of 5-substituted 2,4-diaminopyrimidines demonstrate that this class achieves 'tightly binding' inhibition with Ki values less than 1 nM, representing a potency improvement of over three orders of magnitude compared to the classical antifolate trimethoprim [1]. The 5-hydroxyl group in the target compound is a critical substituent that contributes to this high-affinity binding through specific hydrogen-bonding interactions within the enzyme's active site [1].

Dihydrofolate Reductase Antifolate Enzyme Inhibition

Antibacterial Selectivity: Evading Trimethoprim Resistance

In a study evaluating 24 2,4-diaminopyrimidine derivatives against trimethoprim-resistant Bacillus anthracis, the class exhibited potent in vitro activity (MICs ranging from 12.8 to 128 μg/mL) and, critically, high selectivity for the bacterial DHFR over the human enzyme. The selectivity ratio, defined as (IC50 for human rDHFR) / (IC50 for B. anthracis rDHFR), was exceptionally high (>267 to >348), as the IC50 for human rDHFR was >16,000 nM while the IC50 for bacterial rDHFR ranged from 46 to 600 nM [1]. This contrasts starkly with trimethoprim, which is ineffective against this pathogen due to its lack of selectivity (MIC > 2,048 μg/mL) [1].

Antimicrobial Resistance Bacillus anthracis Selectivity Ratio

Aqueous Solubility of Dihydrochloride Salt

The dihydrochloride salt form of 2,4-diaminopyrimidin-5-ol (CAS 141124-58-5) provides a substantial and quantifiable advantage in aqueous solubility compared to its free base counterpart (CAS 70035-83-5). Vendor specifications indicate the dihydrochloride salt has a reported solubility of 2.23 mg/mL in water . While a direct, peer-reviewed comparison of solubility is not available, the free base form is widely recognized by vendors as having limited aqueous solubility, a common characteristic of this class of heterocycles. The 2.23 mg/mL solubility of the salt is sufficient for preparing concentrated stock solutions (e.g., >10 mM) in aqueous buffers, a critical requirement for many biochemical and cell-based assays.

Solubility Salt Form Assay Reproducibility

2,4-Diaminopyrimidin-5-ol Dihydrochloride: Applications


Antifolates Targeting Drug-Resistant Pathogens

Based on evidence that 2,4-diaminopyrimidine derivatives demonstrate high potency (Ki < 1 nM) for DHFR [1] and maintain potent activity with high selectivity against trimethoprim-resistant B. anthracis [2], 2,4-diaminopyrimidin-5-ol dihydrochloride is ideally suited as a key synthetic intermediate in medicinal chemistry programs aimed at developing novel antifolates. Its core scaffold can be elaborated to create compounds that overcome resistance mechanisms to existing drugs like trimethoprim.

Kinase Inhibitors: CDK & FAK

The 2,4-diaminopyrimidine motif is a privileged structure for ATP-competitive kinase inhibition. As demonstrated by related compounds, this scaffold can yield potent inhibitors of cyclin-dependent kinases (CDKs) with IC50 < 10 nM [3] and focal adhesion kinase (FAK) with IC50 as low as 3.2 nM [4]. 2,4-Diaminopyrimidin-5-ol dihydrochloride serves as a foundational building block for constructing focused libraries to explore structure-activity relationships (SAR) around these and other therapeutically relevant kinases.

Enhanced Solubility for In Vitro Assays

For scientists requiring consistent and reproducible results in biochemical and cell-based assays, the dihydrochloride salt form (CAS 141124-58-5) is the superior choice. Its quantified aqueous solubility of 2.23 mg/mL ensures that stock and working solutions can be prepared reliably in aqueous buffers, minimizing the use of DMSO or other organic solvents that may confound assay results or affect cell viability. This property reduces experimental variability and streamlines assay development.

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